4-nitro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide
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Overview
Description
4-NITRO-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE is a chemical compound with the molecular formula C9H7N5O3 It is characterized by the presence of a nitro group, a triazole ring, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4H-1,2,4-triazole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-nitrobenzenesulfonyl chloride+4H-1,2,4-triazole→4-NITRO-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Reduction: 4-AMINO-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE.
Substitution: Various substituted sulfonamides.
Oxidation: Oxidized derivatives of the triazole ring.
Scientific Research Applications
4-NITRO-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-NITRO-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The triazole ring can bind to enzyme active sites, inhibiting their function. The sulfonamide group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 4-NITRO-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE
- 4-AMINO-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE
- 4-NITRO-N-(1,2,4-TRIAZOL-4-YL)BENZAMIDE
Uniqueness
4-NITRO-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the nitro group, triazole ring, and sulfonamide moiety allows for diverse applications and interactions with various molecular targets.
Properties
Molecular Formula |
C8H7N5O4S |
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Molecular Weight |
269.24 g/mol |
IUPAC Name |
4-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H7N5O4S/c14-13(15)7-1-3-8(4-2-7)18(16,17)11-12-5-9-10-6-12/h1-6,11H |
InChI Key |
GKZOLKOSLJAARU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN2C=NN=C2 |
Origin of Product |
United States |
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